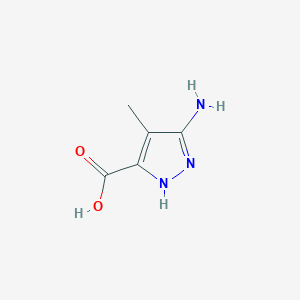![molecular formula C7H8N4 B15302207 N-Methyl-[1,2,4]triazolo[4,3-A]pyridin-3-amine](/img/structure/B15302207.png)
N-Methyl-[1,2,4]triazolo[4,3-A]pyridin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Methyl-[1,2,4]triazolo[4,3-A]pyridin-3-amine is a heterocyclic compound that belongs to the class of triazolopyridines This compound is characterized by a triazole ring fused to a pyridine ring, with a methyl group attached to the nitrogen atom of the triazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-[1,2,4]triazolo[4,3-A]pyridin-3-amine can be achieved through several methods. One common approach involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free, additive-free method is eco-friendly and results in good yields . Another method involves the nucleophilic displacement of chloromethyl derivatives with methyl amine, followed by reaction with acid analogues in the presence of 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-mediated synthesis is particularly advantageous due to its efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
N-Methyl-[1,2,4]triazolo[4,3-A]pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the methyl group can be replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields.
Major Products
The major products formed from these reactions include various substituted triazolopyridines, which can be further utilized in different applications .
Wissenschaftliche Forschungsanwendungen
N-Methyl-[1,2,4]triazolo[4,3-A]pyridin-3-amine has a wide range of scientific research applications:
Medicinal Chemistry: It is used in the design and synthesis of novel anticancer agents, particularly as dual c-Met/VEGFR-2 inhibitors.
Antimicrobial Agents: This compound exhibits significant antimicrobial activity and is used in the development of new antibacterial and antifungal agents.
Materials Science: It is utilized in the synthesis of materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism of action of N-Methyl-[1,2,4]triazolo[4,3-A]pyridin-3-amine involves its interaction with specific molecular targets. For instance, as a dual c-Met/VEGFR-2 inhibitor, it binds to the active sites of these kinases, inhibiting their activity and thereby exerting antiproliferative effects on cancer cells . The compound’s ability to intercalate with DNA also contributes to its anticancer properties .
Vergleich Mit ähnlichen Verbindungen
N-Methyl-[1,2,4]triazolo[4,3-A]pyridin-3-amine can be compared with other similar compounds, such as:
[1,2,4]Triazolo[4,3-a]quinoxaline: This compound also exhibits significant antimicrobial and antiviral activities.
[1,2,4]Triazolo[4,3-a]pyrazine: Known for its dual kinase inhibitory activities and potential as an anticancer agent.
[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazine: This compound is notable for its diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
The uniqueness of this compound lies in its specific structural features and its broad range of applications in various scientific fields.
Eigenschaften
Molekularformel |
C7H8N4 |
|---|---|
Molekulargewicht |
148.17 g/mol |
IUPAC-Name |
N-methyl-[1,2,4]triazolo[4,3-a]pyridin-3-amine |
InChI |
InChI=1S/C7H8N4/c1-8-7-10-9-6-4-2-3-5-11(6)7/h2-5H,1H3,(H,8,10) |
InChI-Schlüssel |
KAKHWQPJTJRXQT-UHFFFAOYSA-N |
Kanonische SMILES |
CNC1=NN=C2N1C=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(1z)-2-(2-Chlorophenyl)prop-1-en-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B15302137.png)

![Potassium benzo[b]thiophen-7-yltrifluoroborate](/img/structure/B15302147.png)










